Home > Products > Screening Compounds P128680 > 8-methoxy-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
8-methoxy-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline -

8-methoxy-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Catalog Number: EVT-5053217
CAS Number:
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS)

  • Compound Description: 4BP-TQS serves as an allosteric agonist-positive allosteric modulator (ago-PAM) of α7 nicotinic acetylcholine receptors (α7 nAChRs). Notably, only the (+)-enantiomer (GAT107) demonstrates this activity. In contrast, the (-)-enantiomer exhibits no effect on α7 nAChR activity, even when co-applied with the active enantiomer. X-ray crystallography reveals the absolute stereochemistry of the active enantiomer to be 3aR,4S,9bS. []

4-[1-(Phenylsulfonyl)indol-3-yl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

  • Compound Description: X-ray crystallography studies of this compound reveal structural details such as the conformation of the tetrahydropyridine ring (between half-chair and sofa) and the dihedral angles between the various rings. The packing of this molecule in its solid state is stabilized by C—H⋯O and C—H⋯N hydrogen bonds. []

8-Chloro-4-(1-(phenylsulfonyl)indol-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

  • Compound Description: Similar to the previous compound, this molecule's structure has been elucidated through X-ray crystallography. Key findings include the sofa conformation of the tetrahydropyridine ring and the envelope conformation of the cyclopentene ring. Crystal packing is stabilized by N—H⋯O and C—H⋯O hydrogen-bonded dimers, along with C—H⋯π and van der Waals interactions. []

Rac-3a(R),4(S),5,9b(S)-tetrahydro-4-(pyrid-2-yl)-3H-cyclopenta[c]quinoline

  • Compound Description: This compound is a racemic mixture synthesized via a Lewis-acid catalyzed cycloaddition reaction involving N-phenyl-2-(pyrid-2-yl)imine and cyclopentadiene. This reaction is notable for its regio- and diastereoselectivity. []
  • Compound Description: This group of compounds is synthesized via a three-component cyclocondensation reaction involving 4-fluoroaniline, aromatic aldehydes, and cyclopentadiene in the presence of a CF3CO2H catalyst. These compounds are precursors to stable ozonides with specific configurations. []

[4‐(Aryl)‐3a,4,5,9b‐tetrahydrocyclopenta[c]quinolin‐8‐ylmethyl]‐8′‐(4′‐aryl)‐3a′,4′,5′,9b′‐tetrahydro‐3H‐cyclopenta[c]quinolines

  • Compound Description: This family of compounds is synthesized through an efficient method utilizing Schiff's bases, derived from 4,4′‐diaminodiphenylmethane, and an excess of cyclopentadiene with anhydrous indium trichloride as a catalyst. []

4-Benzoyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines

  • Compound Description: These compounds are synthesized using a Lewis acid-catalyzed addition of 1-phenyl-2-arylamino-2-methoxyethanones to cyclopentadienes. They can be further converted into aromatized analogs using 2,3-dichloro-5,6-dicyanobenzoquinone. []

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

  • Compound Description: A-867744 is a novel type II positive allosteric modulator (PAM) of α7 nAChRs. This compound enhances acetylcholine (ACh)-evoked currents with an EC50 value of approximately 1 μM. Unlike other type II α7 PAMs, A-867744 does not elicit a distinct secondary component in ACh-evoked currents. This compound displays selectivity for α7 nAChRs, showing no activity at 5-HT3A or α3β4 and α4β2 nAChRs. []

2,3,5,6TMP-TQS (Cis-trans-4-(2,3,5,6-tetramethylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide)

  • Compound Description: This compound, when used as a racemic mixture, was initially reported as a silent allosteric modulator (SAM) of α7 nAChR and an antagonist of allosteric activation. Subsequent studies revealed distinct activities for its enantiomers. The (-) enantiomer acts as a potent antagonist of allosteric activation at both wild-type α7 and the nonorthosterically activatable C190A α7 mutant, effectively antagonizing the actions of the ago-PAM GAT107 and B-973B. In contrast, the (+) enantiomer functions as an α7 PAM. []
  • Compound Description: This series exemplifies the impact of halogen substitutions on the phenyl ring of the tetrahydro-3H-cyclopenta[c]quinoline scaffold. 2BP-TQS and 3BP-TQS, with bromine at the ortho and meta positions, lose allosteric agonist activity but retain PAM activity at α7 nAChRs. 4CP-TQS and 4IP-TQS, with chlorine and iodine at the para position, exhibit allosteric agonist properties but differ in their activation, inactivation, and desensitization kinetics. 4FP-TQS, with fluorine at the para position, functions as a PAM and an antagonist of allosteric agonists like 4BP-TQS. []

4-(1-napthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (TQS)

  • Compound Description: TQS is a well-characterized type II PAM of α7 nAChRs. It enhances channel activation by orthosteric agonists, and its actions are associated with the destabilization of desensitized receptor states. []
  • Compound Description: G15 is an antagonist of the G protein-coupled estrogen receptor 1 (GPER1). []
  • Compound Description: G1 is an agonist of the G protein-coupled estrogen receptor 1 (GPER1). []

Cis-cis-4-p-tolyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4MP-TQS)

  • Compound Description: 4MP-TQS is an allosteric agonist of α7 nAChRs and is part of a series of compounds with varied methyl substitution patterns on the phenyl ring. It belongs to the cis-cis-diastereoisomer group, which are typically associated with nondesensitizing allosteric agonist or type II PAM activity. []
  • Compound Description: p-CF3 diEPP is a weak partial agonist of α7 nAChRs, classified as a silent agonist. It exhibits minimal agonist activity on its own but induces PAM-sensitive desensitization. Co-application with the PAM TQS leads to potentiated currents surpassing those of acetylcholine. Notably, p-CF3 diEPP acts as a noncompetitive antagonist of heteromeric nAChRs (α4β2 and α3β4), demonstrating subtype selectivity. In vivo studies reveal remarkable antihyperalgesic and antiedema effects, suggesting its potential therapeutic utility for inflammatory pain. []

1,1-Diethyl-4-(naphthalene-2-yl)piperazin-1-ium (2NDEP)

  • Compound Description: 2NDEP is a weak partial agonist of α7 nAChRs. It exhibits favorable binding at the putative allosteric activation (AA) site in the extracellular domain of α7 nAChRs. This compound can act as an allosteric agonist when combined with PAMs, like PNU-120596, at the α7C190A mutant (insensitive to orthosteric agonists but responsive to allosteric activators). []

Properties

Product Name

8-methoxy-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

IUPAC Name

8-methoxy-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C19H18N2O3/c1-24-14-8-9-18-17(11-14)15-6-3-7-16(15)19(20-18)12-4-2-5-13(10-12)21(22)23/h2-6,8-11,15-16,19-20H,7H2,1H3

InChI Key

DCEMBRSAZKUHSJ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

COC1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC(=CC=C4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.